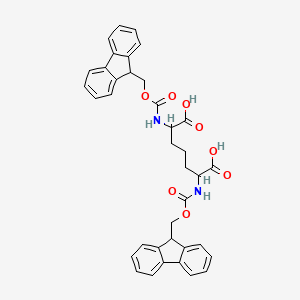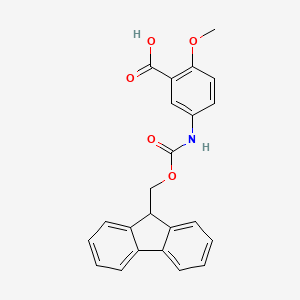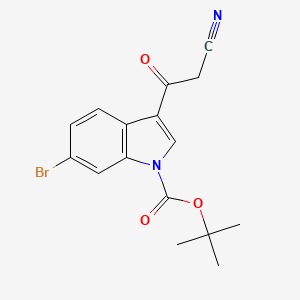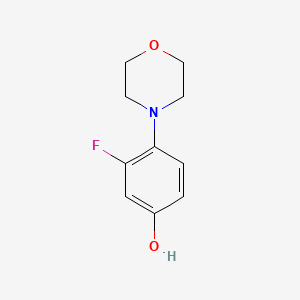
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
概要
説明
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid is a synthetic compound used primarily in proteomics research. It has a molecular formula of C37H34N2O8 and a molecular weight of 634.67 g/mol . This compound is characterized by the presence of two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to the amino groups of 2,6-diaminoheptanedioic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-fmoc-2,6-diaminoheptanedioic acid typically involves the protection of the amino groups of 2,6-diaminoheptanedioic acid with Fmoc groups. This can be achieved through a reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This includes the use of automated peptide synthesizers and large-scale reactors to ensure efficient production and high purity of the final product .
化学反応の分析
Types of Reactions
Di-fmoc-2,6-diaminoheptanedioic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF at room temperature.
Major Products Formed
Deprotection: 2,6-diaminoheptanedioic acid.
Coupling: Peptides or peptide derivatives containing 2,6-diaminoheptanedioic acid residues.
科学的研究の応用
Di-fmoc-2,6-diaminoheptanedioic acid is primarily used in the field of proteomics research. It serves as a building block for the synthesis of peptides and peptide-based molecules. These peptides can be used in various applications, including:
Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medical Research: Developing peptide-based drugs and therapeutic agents.
Industrial Applications: Producing peptide-based materials for use in biotechnology and nanotechnology.
作用機序
The mechanism of action of Di-fmoc-2,6-diaminoheptanedioic acid is primarily related to its role as a protected amino acid derivative. The Fmoc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups can be removed to reveal the free amino groups, allowing further functionalization or biological activity .
類似化合物との比較
Similar Compounds
Fmoc-2,6-diaminoheptanedioic acid: Similar structure but with only one Fmoc group.
Boc-2,6-diaminoheptanedioic acid: Uses Boc (tert-butyloxycarbonyl) protecting groups instead of Fmoc.
Cbz-2,6-diaminoheptanedioic acid: Uses Cbz (benzyloxycarbonyl) protecting groups instead of Fmoc.
Uniqueness
Di-fmoc-2,6-diaminoheptanedioic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for the amino groups during peptide synthesis. This allows for more complex peptide sequences to be synthesized with high purity and yield .
特性
IUPAC Name |
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8/c40-34(41)32(38-36(44)46-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30)18-9-19-33(35(42)43)39-37(45)47-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31/h1-8,10-17,30-33H,9,18-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIICLOTPVVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)
![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)







